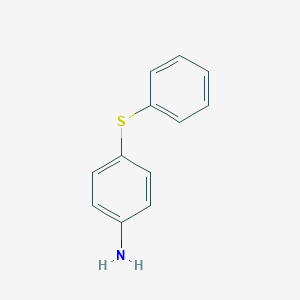

4-(Phenylthio)aniline

Descripción

Propiedades

IUPAC Name |

4-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQVSGOOKNNDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150424 | |

| Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-14-4 | |

| Record name | 4-(Phenylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-(phenylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Phenylthio)aniline

An in-depth technical guide to the physical properties of 4-(Phenylthio)aniline, designed for researchers, scientists, and professionals in drug development.

Foreword

As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a molecule's physical properties is the bedrock of successful research and development, particularly in the pharmaceutical sciences. It is not merely about cataloging numbers; it is about understanding the why behind those numbers and leveraging that knowledge to predict behavior, optimize processes, and ensure safety and efficacy. This guide on 4-(Phenylthio)aniline is structured to provide not just the data, but the scientific context and practical methodologies that underpin our understanding of this versatile molecule. The aniline scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as 4-(Phenylthio)aniline, offer a rich landscape for the development of novel therapeutics.[1] This document is crafted to empower researchers with the foundational knowledge required to harness the full potential of this compound.

Molecular and Chemical Identity

4-(Phenylthio)aniline, also known as 4-phenylsulfanylaniline, is an aromatic amine and a thioether. Its structure, featuring a phenylthio group at the para position of an aniline ring, is fundamental to its chemical reactivity and physical characteristics.

-

IUPAC Name: 4-phenylsulfanylaniline[2]

-

Synonyms: 4-(Phenylsulfanyl)aniline, 4-Aminodiphenyl sulfide, p-(Phenylthio)aniline[2]

-

CAS Number: 1135-14-4[2]

-

Molecular Formula: C₁₂H₁₁NS[2]

-

Molecular Weight: 201.29 g/mol [2]

The presence of the electron-donating amino group and the sulfur linkage influences the electron density distribution across the aromatic systems, which in turn dictates the molecule's intermolecular interactions and bulk physical properties.

Core Physical Properties

A precise understanding of the physical properties of 4-(Phenylthio)aniline is critical for its application in synthesis, formulation, and biological assays. The following table summarizes its key physical attributes. It is important to note that while some properties are well-documented, others, such as the boiling point, have limited available experimental data, and values should be used with an understanding of their source.

| Property | Value | Source/Notes |

| Melting Point | Not explicitly found for the 4-isomer. The 2-(phenylthio)aniline isomer has a melting point of 43 °C.[3] | The melting point is a critical indicator of purity. The value for the 2-isomer suggests that 4-(phenylthio)aniline is likely a solid at room temperature. |

| Boiling Point | ~379.2 °C at 760 mmHg (Predicted) | This value is from supplier data and should be considered an estimate until experimentally verified. High boiling points are characteristic of aromatic compounds of this molecular weight. |

| Solubility | Insoluble in water. Soluble in many organic solvents. | Based on its chemical structure (large nonpolar aromatic rings), it is expected to have low aqueous solubility but good solubility in solvents like DMSO, chloroform, and acetone. |

| XLogP3 | 2.9 | This computed value indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability.[2] |

| Hydrogen Bond Donors | 1 (from the amine group) | The presence of a hydrogen bond donor influences its interaction with biological targets and its solubility in protic solvents.[2] |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and sulfur atoms) | The nitrogen and sulfur atoms can act as hydrogen bond acceptors, contributing to its solvation and binding properties. |

Spectroscopic Profile

The spectroscopic fingerprint of 4-(Phenylthio)aniline is essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Phenylthio)aniline will exhibit characteristic signals for the aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the phenylthio ring will show a different chemical shift environment. The NH₂ protons will typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure. A literature reference for the ¹³C NMR spectrum of 4-(Phenylthio)aniline in a CCl₄/CDCl₃ solvent mixture has been reported by H. Takeuchi, S. Hirayama, and M. Mitani in the Journal of the Chemical Society, Perkin Transactions 1 in 1988.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 4-(Phenylthio)aniline is expected to show the following characteristic absorption bands:

-

N-H Stretching: Around 3400-3300 cm⁻¹, characteristic of the primary amine.

-

C-H Aromatic Stretching: Just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: In the region of 1600-1450 cm⁻¹.

-

C-N Stretching: Typically observed in the 1340-1250 cm⁻¹ region.

-

C-S Stretching: This vibration is often weak and can be difficult to assign definitively, appearing in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): For 4-(Phenylthio)aniline, the molecular ion peak is expected at an m/z of approximately 201.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic amines and thioethers may include cleavage of the C-S bond or fragmentation of the aromatic rings. PubChem indicates the availability of a GC-MS spectrum for this compound.[2]

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 4-(Phenylthio)aniline. These protocols are designed to be self-validating and are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Causality: The melting point is the temperature at which a solid's crystal lattice breaks down. For a pure substance, this transition occurs over a very narrow temperature range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline 4-(Phenylthio)aniline is finely crushed into a powder. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

-

Heating and Observation: The sample is heated at a rapid rate to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Caption: Systematic workflow for solubility assessment.

Spectroscopic Sample Preparation and Analysis

Causality: High-resolution NMR spectra require a homogeneous solution of the analyte in a deuterated solvent to avoid overwhelming solvent signals.

Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Preparation: Approximately 5-10 mg of 4-(Phenylthio)aniline is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer and Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

Causality: For solid samples, dispersing the analyte in an IR-transparent matrix like potassium bromide (KBr) allows for analysis by transmission IR spectroscopy.

Methodology:

-

Sample Preparation: Approximately 1-2 mg of 4-(Phenylthio)aniline and 100-200 mg of dry, spectroscopic grade KBr are ground together to a fine, homogeneous powder using an agate mortar and pestle.

-

Pellet Formation: A portion of the mixture is placed into a pellet press die. A vacuum is applied to remove air, and the mixture is pressed under high pressure (several tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded.

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of proper safety protocols. 4-(Phenylthio)aniline is classified as harmful if swallowed. [2]General safe handling practices for aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials and light. [5]Keep containers tightly sealed. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of 4-(Phenylthio)aniline, grounded in both theoretical principles and practical experimental methodologies. While there are some gaps in the publicly available experimental data for this specific molecule, the provided protocols and analysis of related compounds offer a robust framework for its characterization. A thorough understanding and experimental validation of these properties are indispensable for any researcher or drug development professional working with this promising chemical entity.

References

-

SpectraBase. 4-(Phenylthio)aniline. [Link].

-

Lanxess. Aniline Product Safety Assessment. [Link].

-

PubChem. 4-(Phenylthio)aniline. [Link].

Sources

4-(Phenylthio)aniline CAS number 1135-14-4

An In-Depth Technical Guide to 4-(Phenylthio)aniline (CAS 1135-14-4)

Authored for Researchers, Scientists, and Drug Development Professionals

4-(Phenylthio)aniline, with CAS Registry Number 1135-14-4, is a diaryl sulfide that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its structure, featuring a nucleophilic aniline moiety and a versatile phenylthio group, offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, key applications, and essential safety and handling procedures. The narrative emphasizes the mechanistic rationale behind synthetic choices, offering field-proven insights for its practical application in a research and development setting.

Core Physicochemical Properties

4-(Phenylthio)aniline, also known as 4-phenylsulfanylaniline, is an organic compound whose utility is defined by its bifunctional nature.[1][2] The primary amine provides a site for amidation, alkylation, and participation in cross-coupling reactions, while the sulfide linkage can be oxidized to sulfoxides and sulfones, further expanding its synthetic potential. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1135-14-4 | [1] |

| Molecular Formula | C₁₂H₁₁NS | [1] |

| Molecular Weight | 201.29 g/mol | [1][3] |

| IUPAC Name | 4-phenylsulfanylaniline | [1] |

| Flash Point | 183.1 °C | [4] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |

| GHS Hazard Statement | H302: Harmful if swallowed | [1] |

Note: Analytical data for this compound is not always collected by suppliers, and the buyer assumes responsibility for confirming identity and purity.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 4-(Phenylthio)aniline fundamentally involves the formation of a carbon-sulfur (C-S) bond between two aromatic rings. The two most prevalent and robust strategies for achieving this are modern variations of the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. The choice between these methods often depends on substrate scope, required reaction conditions, and catalyst cost.

Copper-Catalyzed Synthesis: The Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-heteroatom bonds using a copper catalyst.[5] It is particularly effective for creating aryl thioethers.[5] While traditional Ullmann reactions required harsh conditions with stoichiometric copper, modern protocols utilize soluble copper catalysts, often enhanced by ligands, allowing for milder conditions.[5][6]

Causality of Experimental Design:

-

Catalyst: Copper(I) salts (e.g., CuI) are typically used. The Cu(I) species is believed to react with the thiolate to form a copper(I) thiolate intermediate, which then engages with the aryl halide.[5]

-

Base: A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is essential to deprotonate the thiophenol, generating the nucleophilic thiolate anion required for the reaction.

-

Solvent: High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditionally used to achieve the necessary high temperatures (often >150 °C).[5] This is because the aryl halide, particularly if not activated by electron-withdrawing groups, is often unreactive at lower temperatures.

Caption: Generalized workflow for Ullmann C-S coupling synthesis.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

A conceptually different approach involves forming the C-N bond last. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds.[7] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and milder conditions compared to older methods.[7][8]

Causality of Experimental Design:

-

Catalyst System: The reaction requires a palladium(0) precursor and a specialized ligand. The ligand, typically a bulky, electron-rich phosphine (e.g., BINAP, XPhos), is critical.[8][9] It stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl halide to the metal center, and promotes the final reductive elimination step that forms the C-N bond.[9][10]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[9][10] The base's role is to deprotonate the amine, forming an amide that can more readily displace the halide from the palladium complex.[9]

-

Solvent: Anhydrous, aprotic solvents such as toluene, THF, or dioxane are commonly used to ensure the stability of the catalytic intermediates and prevent unwanted side reactions.[10]

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Applications in Research and Drug Development

The 4-(phenylthio)aniline scaffold is a valuable motif in medicinal chemistry. The aniline group is a common feature in many approved drugs, though it can sometimes introduce metabolic liabilities or toxicity concerns.[11] The presence of the phenylthio group allows chemists to modulate the electronic and steric properties of the molecule, potentially improving its pharmacokinetic profile.

-

Scaffold for Bioactive Molecules: While direct applications of 4-(phenylthio)aniline itself are limited, its derivatives are of significant interest. For example, the related structure, 2-nitro-5-(phenylthio)aniline, is a key intermediate in the synthesis of anthelmintic (anti-parasitic worm) drugs like Fenbendazole.[12][13] This highlights the utility of the phenylthio-aniline core in constructing complex, biologically active heterocyclic systems.

-

Versatile Chemical Intermediate: The amino group can be readily diazotized and converted into a wide range of other functional groups. The sulfide can be oxidized to a sulfoxide or sulfone, which can act as hydrogen bond acceptors and alter the compound's solubility and electronic properties.

-

Bioisosteric Replacement: In drug design, replacing a simple aniline with a more complex bioisostere like a bicyclo[1.1.1]pentylamine is an emerging strategy to improve drug-like properties.[14] Similarly, the phenylthio substituent provides a vector for modifying a core aniline structure to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 4-(phenylthio)aniline. Below are the expected spectroscopic signatures.

-

¹³C NMR: The spectrum should display signals corresponding to the 12 carbon atoms. Due to symmetry in the para-substituted aniline ring, fewer than 12 signals may be observed. The carbon attached to the nitrogen (C-NH₂) will appear upfield relative to the other aromatic carbons, while the carbon attached to the sulfur (C-S) will be downfield.[15][16]

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (approx. 6.6-7.5 ppm). The protons on the aniline ring will typically be shifted upfield compared to those on the thiophenyl ring due to the electron-donating effect of the amino group. A broad singlet corresponding to the two -NH₂ protons will also be present.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include a characteristic doublet for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹) and absorptions corresponding to aromatic C-H and C=C bonds.[17]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 201.06, corresponding to the exact mass of the molecule.[15]

Safety, Handling, and Storage

Working with 4-(phenylthio)aniline requires adherence to standard laboratory safety protocols. It is classified as harmful if swallowed and can cause skin and eye irritation.[1][18]

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Exclamation Mark) | Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[1][19] |

| Signal Word: Warning | Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water).[19] |

| Hazard Statement: H302 (Harmful if swallowed) | Storage: Store in a well-ventilated place. Keep container tightly closed.[3][20] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[19][21]

-

Avoid all personal contact, including inhalation of dust or vapors.[20]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

Storage:

-

Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3][19]

-

Keep away from incompatible materials such as strong oxidizing agents.[18]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[19][21]

Conclusion

4-(Phenylthio)aniline is a synthetically valuable and versatile molecule. Its preparation via robust cross-coupling methodologies like the Ullmann and Buchwald-Hartwig reactions is well-established, providing reliable access for further chemical exploration. For researchers in drug discovery and materials science, it serves as an important scaffold that combines the reactivity of an aniline with the modulating properties of a phenylthio group, enabling the synthesis of diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

- Benchchem. (n.d.). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Polymer Chemistry (RSC Publishing). (2017). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines.

- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

- PMC - NIH. (n.d.). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview.

- Sigma-Aldrich. (n.d.). 4-(PHENYLTHIO)ANILINE AldrichCPR.

- BLD Pharm. (n.d.). 1135-14-4|4-(Phenylthio)aniline.

- Wikipedia. (n.d.). Ullmann condensation.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ResearchGate. (2017). Analysis of the reaction mechanism of the thiol-epoxy addition initiated by nucleophilic tertiary amines.

- Chemsrc. (n.d.). Benzenamine,4-(phenylthio)- | CAS#:1135-14-4.

- PubChem. (n.d.). 4-(Phenylthio)aniline | C12H11NS | CID 96081.

- Santa Cruz Biotechnology. (n.d.). 4-(Phenylsulfanyl)aniline | CAS 1135-14-4 | SCBT.

- SpectraBase. (n.d.). 4-(Phenylthio)aniline - Optional[13C NMR] - Chemical Shifts.

- Benchchem. (n.d.). 2-Nitro-5-(phenylthio)aniline: A Versatile Intermediate for Anthelmintics and Beyond.

- Thermo Fisher Scientific. (n.d.). 4-(Methylthio)aniline - SAFETY DATA SHEET.

- Biosynth. (2019). Safety Data Sheet.

- lookchem. (n.d.). Cas 43156-47-4,2-Nitro-5-(phenylthio)aniline.

- AK Scientific, Inc. (n.d.). 2-Nitro-5-(phenylthio)aniline Safety Data Sheet.

- Apollo Scientific. (2023). 2-(Phenylthio)aniline Safety Data Sheet.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

-

AIST. (n.d.). Spectral Database of Organic Compounds (SDBS). Retrieved from [Link]

- Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines.

Sources

- 1. 4-(Phenylthio)aniline | C12H11NS | CID 96081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1135-14-4|4-(Phenylthio)aniline|BLD Pharm [bldpharm.com]

- 4. Benzenamine,4-(phenylthio) | CAS#:1135-14-4 | Chemsrc [chemsrc.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. cresset-group.com [cresset-group.com]

- 12. nbinno.com [nbinno.com]

- 13. lookchem.com [lookchem.com]

- 14. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. aksci.com [aksci.com]

- 22. biosynth.com [biosynth.com]

Introduction: The Strategic Importance of the Diaryl Thioether Scaffold

An In-Depth Technical Guide to the Synthesis and Discovery of 4-(Phenylthio)aniline

4-(Phenylthio)aniline, also known by its IUPAC name 4-(phenylsulfanyl)aniline, is a diaryl thioether that represents a pivotal structural motif in modern chemistry.[1] As a bifunctional molecule featuring a nucleophilic aniline moiety and a flexible thioether linkage, it serves as a versatile building block in both medicinal chemistry and materials science. The unique spatial and electronic properties conferred by the sulfur bridge allow for the creation of complex, three-dimensional structures with tailored pharmacological and photophysical characteristics.

The aniline substructure has been a cornerstone of chemical innovation since the 19th century, famously giving rise to the synthetic dye industry.[2][3][4] However, in contemporary drug development, the aniline core is often a double-edged sword; while it provides a valuable synthetic handle and can form key interactions with biological targets, it is also susceptible to metabolic oxidation in the liver, which can lead to toxicity.[5][6] This metabolic instability drives the search for aniline derivatives and bioisosteres that retain functional utility while improving safety profiles. 4-(Phenylthio)aniline and its analogs are central to this effort, offering a scaffold that can be modified to fine-tune pharmacological properties and mitigate unwanted metabolic pathways.[6]

This guide provides a comprehensive overview of 4-(Phenylthio)aniline, from its fundamental properties and historical context to the core synthetic strategies employed for its preparation. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights required for successful synthesis and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development. The key characteristics of 4-(Phenylthio)aniline are summarized below.

Table 1: Physicochemical Properties of 4-(Phenylthio)aniline

| Property | Value | Reference |

| CAS Number | 1135-14-4 | [1] |

| Molecular Formula | C₁₂H₁₁NS | [1] |

| Molecular Weight | 201.29 g/mol | [1] |

| IUPAC Name | 4-(phenylsulfanyl)aniline | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Appearance | Not specified (typically a solid) | |

| Melting Point | Not specified |

Table 2: Spectroscopic Data for 4-(Phenylthio)aniline

| Spectroscopy Type | Key Peaks / Shifts | Reference |

| ¹³C NMR | Chemical shifts available on SpectraBase | [1][7] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z 201 | [1] |

| Infrared (IR) Spectroscopy | Data available on SpectraBase | [1] |

Historical Context: From Aniline Dyes to Modern Scaffolds

The story of 4-(Phenylthio)aniline is intrinsically linked to the broader history of its parent compound, aniline. In 1856, an 18-year-old chemist named William Henry Perkin was attempting to synthesize quinine from a derivative of coal tar—aniline.[2][3] His experiment failed to produce quinine but instead yielded a black precipitate that, when extracted, produced a brilliant purple dye he named "mauveine."[2] This accidental discovery launched the synthetic dye industry and established aniline as one of the most important platform chemicals in organic chemistry.[3][4]

Following Perkin's discovery, chemists began exploring the vast synthetic landscape of aniline derivatives. The introduction of heteroatoms and new functional groups became a primary objective. The synthesis of diaryl thioethers, such as 4-(Phenylthio)aniline, emerged from this exploratory era, driven by the need for novel structures with unique properties for dyes, and later, for vulcanized rubber and early pharmaceuticals.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of 4-(Phenylthio)aniline can be achieved through several robust and well-established methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. The most prevalent methods involve the formation of either the key Carbon-Sulfur (C–S) bond or the Carbon-Nitrogen (C–N) bond.

Method 1: Ullmann Condensation for C–S Bond Formation

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction ideal for forming C–S bonds.[8][9] This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

Expertise & Causality: The traditional Ullmann reaction requires harsh conditions, often using stoichiometric amounts of copper at high temperatures (>200 °C) in polar aprotic solvents like DMF or NMP.[8] The high temperature is necessary to drive the oxidative addition of the aryl halide to the copper catalyst. The base (e.g., potassium carbonate or a hydroxide) is crucial for deprotonating the thiophenol to generate the more nucleophilic thiophenolate anion, which is the active species that couples with the aryl halide. Modern variations have introduced ligands (such as diamines or phenanthrolines) that stabilize the copper catalyst, allowing for milder reaction conditions and lower catalyst loadings.[8][10]

Experimental Protocol: Ullmann Synthesis of 4-(Phenylthio)aniline

-

Reagent Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-iodoaniline (1.0 eq), thiophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-(Phenylthio)aniline.

Caption: Workflow for Ullmann Condensation.

Method 2: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[11][12] It offers a highly versatile and functional-group-tolerant alternative to older methods like the Goldberg reaction.[11] This reaction can be adapted to form C–S bonds as well, showcasing its flexibility.[11]

Expertise & Causality: The success of the Buchwald-Hartwig reaction hinges on the catalytic cycle involving a Pd(0) species.[13] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The choice of phosphine ligand is critical; sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step—the final, product-forming step—and prevent undesirable side reactions like beta-hydride elimination.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center. The reaction is typically run under strictly inert conditions as the Pd(0) catalyst and some ligands are oxygen-sensitive.

Experimental Protocol: Buchwald-Hartwig Synthesis of 4-(Phenylthio)aniline

-

Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add 4-bromothiophenol (1.0 eq) and the aniline source (e.g., benzophenone imine as an ammonia equivalent, 1.2 eq) to the tube.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 4-18 hours, stirring vigorously. Monitor for completion by GC-MS or LC-MS.

-

Work-up and Deprotection: Cool the reaction to room temperature. If using an ammonia equivalent like benzophenone imine, the resulting imine must be hydrolyzed. Add aqueous HCl and stir for 1-2 hours. Neutralize with a base (e.g., NaOH) and extract with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to afford the final product.

Caption: Workflow for Buchwald-Hartwig Amination.

Method 3: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This two-step strategy leverages the principles of Nucleophilic Aromatic Substitution (SNAr).[15][16] SNAr is highly effective when the aromatic ring is "activated" by a strong electron-withdrawing group (EWG), such as a nitro group (–NO₂), positioned ortho or para to a good leaving group (e.g., a halogen).[16][17]

Expertise & Causality: The EWG is essential as it stabilizes the negative charge of the intermediate Meisenheimer complex formed when the nucleophile attacks the aromatic ring.[16] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step.[18] In this synthesis, 1-chloro-4-nitrobenzene is an excellent substrate. It reacts with a thiophenolate nucleophile to form 4-nitrophenyl phenyl sulfide. The subsequent step is a standard reduction of the nitro group to an amine. A variety of reducing agents can be employed, such as tin(II) chloride (SnCl₂) in acidic media, catalytic hydrogenation (H₂/Pd-C), or iron powder in acetic acid.[19] The choice of reductant depends on functional group compatibility and desired reaction conditions.

Experimental Protocol: SNAr and Reduction Synthesis

Step A: Synthesis of 4-Nitrophenyl Phenyl Sulfide via SNAr

-

Nucleophile Generation: In a round-bottom flask, dissolve thiophenol (1.05 eq) in a polar aprotic solvent like DMF or DMSO. Add a base such as potassium carbonate (1.5 eq) and stir for 30 minutes to generate the potassium thiophenolate salt.

-

SNAr Reaction: Add 1-chloro-4-nitrobenzene (1.0 eq) to the solution. Heat the mixture to 80-100 °C and stir for 2-4 hours.

-

Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to obtain crude 4-nitrophenyl phenyl sulfide.

Step B: Reduction to 4-(Phenylthio)aniline

-

Reaction Setup: Suspend the crude 4-nitrophenyl phenyl sulfide (1.0 eq) in ethanol or acetic acid.

-

Reduction: Add iron powder (3-5 eq) and a small amount of ammonium chloride solution (if in ethanol) or heat the acetic acid mixture. Stir vigorously at reflux for 2-6 hours.

-

Work-up: Cool the reaction, filter through Celite to remove the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined extracts, concentrate, and purify via column chromatography.

Caption: Two-step SNAr and Reduction Workflow.

Applications in Drug Discovery and Beyond

The 4-(phenylthio)aniline scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in compounds exhibiting anti-inflammatory and analgesic properties.[20][21] Research has shown that derivatives of this core can act as inhibitors of prostaglandin synthesis, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[20]

The structural versatility of the diaryl thioether motif allows medicinal chemists to systematically modify the molecule to optimize its Structure-Activity Relationship (SAR). Substituents can be readily introduced on either aromatic ring to enhance potency, improve selectivity, or tailor pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Beyond inflammation, the related 2-nitro-5-(phenylthio)aniline is a critical intermediate in the synthesis of potent anthelmintic drugs used to treat parasitic worm infections, highlighting the broader pharmaceutical importance of this chemical class.[22][23] The presence of both aniline and thioether functionalities also suggests potential applications in materials science, for example, as precursors to specialized polymers or as components in the synthesis of azo dyes.[22]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(Phenylthio)aniline is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Phenylthio)aniline stands as a testament to the enduring legacy of aniline chemistry. From its conceptual roots in the 19th-century dye industry to its modern application as a sophisticated building block, this molecule bridges the historical and contemporary worlds of organic synthesis. The development of powerful synthetic methods, from the classic Ullmann condensation to the palladium-catalyzed Buchwald-Hartwig amination, has made this and related scaffolds readily accessible. For researchers in drug discovery, 4-(phenylthio)aniline offers a validated and highly adaptable platform for developing novel therapeutics, particularly in the realm of anti-inflammatory agents. Its continued exploration is certain to yield further innovations in both medicine and materials science.

References

-

PubChem. 4-(Phenylthio)aniline. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-(Phenylthio)aniline - Optional[13C NMR]. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

PubChem. 4-(p-Nitrophenylthio)aniline. National Center for Biotechnology Information. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubMed. Substituted phenylthiophenylamines with antiinflammatory activity. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]

-

LookChem. Cas 43156-47-4,2-Nitro-5-(phenylthio)aniline. [Link]

-

ACS Publications. (Phenylthio)phenylamine derivatives as potential antiinflammatory compounds. [Link]

-

PubMed. [7-Chloro(phenylthio)-4-phenylaminoquinolines. Study of its anti-inflammatory and analgesic activity]. [Link]

- Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

PharmaCompass. 2-(Phenylthio)aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

ResearchGate. Novel p -Arylthio Cinnamides as Antagonists of Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 Interaction. 2. Mechanism of Inhibition and Structure-Based Improvement of Pharmaceutical Properties. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

NPTEL. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

PubMed. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

-

Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

-

Science and Industry Museum. William Henry Perkin and the world's first synthetic dye. [Link]

-

Science Museum. The colourful chemistry of artificial dyes. [Link]

-

PubMed. The discovery of aniline and the origin of the term "aniline dye". [Link]

Sources

- 1. 4-(Phenylthio)aniline | C12H11NS | CID 96081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 3. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 4. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. cresset-group.com [cresset-group.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. tandfonline.com [tandfonline.com]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [7-Chloro(phenylthio)-4-phenylaminoquinolines. Study of its anti-inflammatory and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. lookchem.com [lookchem.com]

Spectroscopic Characterization of 4-(Phenylthio)aniline: A Technical Guide for Researchers

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular compounds is paramount. 4-(Phenylthio)aniline, a versatile intermediate, demands rigorous characterization to ensure purity, confirm identity, and understand its electronic properties for further application. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering not just data, but the underlying scientific rationale for experimental choices and interpretation.

Introduction to 4-(Phenylthio)aniline and its Spectroscopic Profile

4-(Phenylthio)aniline (C₁₂H₁₁NS) possesses a unique molecular architecture, integrating an aniline moiety with a phenylthio group. This combination of an electron-donating amino group and a sulfur-linked phenyl ring results in a distinctive spectroscopic fingerprint. Understanding this fingerprint through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is critical for researchers. The workflow for a comprehensive characterization is a multi-step process involving careful sample preparation, data acquisition, and detailed interpretation.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-(Phenylthio)aniline. Both ¹H and ¹³C NMR provide invaluable, complementary information about the molecular environment of each atom.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation to ensure high-resolution spectra.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 4-(Phenylthio)aniline in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[1] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic protons.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum should be acquired. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio and a spectral width covering at least 0-10 ppm.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon environments. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-(Phenylthio)aniline is characterized by distinct signals in the aromatic region and a broad signal for the amine protons. The electron-donating nature of the amino group and the influence of the sulfur atom dictate the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 4-(Phenylthio)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl group protons | Protons of the unsubstituted phenyl ring attached to sulfur. |

| ~ 7.15 | Doublet | 2H | H-2', H-6' | Protons ortho to the sulfur bridge on the aniline ring. |

| ~ 6.70 | Doublet | 2H | H-3', H-5' | Protons meta to the sulfur bridge, ortho to the amino group. |

| ~ 3.80 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift can vary with concentration and solvent. |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

The protons on the aniline ring (H-3' and H-5') are expected to be shifted upfield due to the electron-donating effect of the amino group. The amine protons typically appear as a broad singlet, and their signal may disappear upon D₂O exchange, a useful technique for confirming their assignment.[2]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. The symmetry of the p-substituted aniline ring simplifies the spectrum. A reference to the ¹³C NMR spectrum of 4-(Phenylthio)aniline can be found in the literature, aiding in the assignment of carbon signals.[3]

Table 2: Expected ¹³C NMR Data for 4-(Phenylthio)aniline

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 | C-4' | Carbon attached to the nitrogen (ipso-carbon), deshielded by the nitrogen atom. |

| ~ 136 | C-1 | Ipso-carbon of the phenyl ring attached to sulfur. |

| ~ 132 | C-2, C-6 | Carbons ortho to the sulfur on the phenyl ring. |

| ~ 130 | C-2', C-6' | Carbons ortho to the sulfur on the aniline ring. |

| ~ 129 | C-4 | Carbon para to the sulfur on the phenyl ring. |

| ~ 127 | C-3, C-5 | Carbons meta to the sulfur on the phenyl ring. |

| ~ 125 | C-1' | Carbon attached to the sulfur on the aniline ring. |

| ~ 116 | C-3', C-5' | Carbons meta to the sulfur and ortho to the amino group, shielded by the amino group. |

The chemical shifts of the carbon atoms in the aniline ring are significantly influenced by the amino group, with C-3' and C-5' being notably shielded (shifted upfield).[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like 4-(Phenylthio)aniline, several sample preparation methods can be employed.

-

KBr Pellet Method:

-

Thin Solid Film Method:

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[6]

-

IR Spectral Data and Interpretation

The IR spectrum of 4-(Phenylthio)aniline will exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-S and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Bands for 4-(Phenylthio)aniline

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| ~ 1100 | C-S stretch | Thioether |

| 850 - 800 | C-H out-of-plane bend | p-disubstituted aromatic |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. The band around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the aniline ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to the structure.

Experimental Protocol: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of 4-(Phenylthio)aniline.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms). A typical temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.[7][8]

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 4-(Phenylthio)aniline will show a molecular ion peak (M⁺˙) corresponding to its molecular weight (201.29 g/mol ).[5] The fragmentation pattern is dictated by the stability of the resulting fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of 4-(Phenylthio)aniline

| m/z Value | Proposed Fragment Identity |

| 201 | [C₁₂H₁₁NS]⁺˙ (Molecular Ion) |

| 109 | [C₆H₅S]⁺ |

| 92 | [C₆H₄N]⁺˙ |

| 77 | [C₆H₅]⁺ |

The fragmentation is likely to involve cleavage of the C-S bonds, leading to the formation of characteristic phenylsulfide and aniline-related fragments.

Caption: Plausible fragmentation pathways for 4-(Phenylthio)aniline.

Conclusion

The comprehensive spectroscopic analysis of 4-(Phenylthio)aniline using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and essential piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely academic but a critical component of quality control, reaction monitoring, and the rational design of new chemical entities.

References

- Bruker. (n.d.). NMR Spectroscopy.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell official website.[4]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from CU Boulder Organic Chemistry website.[5]

-

JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from JASCO Inc. official website.[6]

-

PubChem. (n.d.). 4-(Phenylthio)aniline. Retrieved from [Link]5]

-

BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from BenchChem website.[7]

-

PubMed. (2020). [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry]. Retrieved from [Link]8]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]2]

- Wobschall, D. (1988). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Magnetic Resonance in Chemistry, 26(10), 853-858.

-

SpectraBase. (n.d.). 4-(Phenylthio)aniline. Retrieved from [Link]3]

-

Dąbrowski, Z., & Ejchart, A. (2007). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(11), 2446-2457.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectrabase.com [spectrabase.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. jascoinc.com [jascoinc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Phenylthio)aniline molecular weight and formula

An In-Depth Technical Guide to 4-(Phenylthio)aniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Phenylthio)aniline, a versatile aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, explore a representative synthetic pathway, detail its applications, and outline robust analytical methodologies for its characterization.

Core Molecular and Physicochemical Properties

4-(Phenylthio)aniline, also known as 4-(phenylsulfanyl)aniline, is an organosulfur compound featuring an aniline moiety substituted with a phenylthio group at the para-position. This structure imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in chemical synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior, including its reactivity and intermolecular interactions.

Caption: 2D Chemical Structure of 4-(Phenylthio)aniline (C₁₂H₁₁NS).

Key Physicochemical Data

A summary of essential properties is presented below, providing a snapshot for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1135-14-4 | [1][3] |

| IUPAC Name | 4-(phenylsulfanyl)aniline | [1] |

| Synonyms | 4-phenylsulfanylaniline, p-(Phenylthio)aniline | [1][2] |

| XLogP3 | 2.9 | [1] |

| Storage Temp. | 2-8°C, Keep in dark place, sealed in dry | [3] |

Synthesis of 4-(Phenylthio)aniline: A Methodological Approach

The synthesis of diaryl thioethers like 4-(Phenylthio)aniline can be achieved through several methods, most commonly via cross-coupling reactions. A representative and robust approach is the palladium-catalyzed C-S cross-coupling reaction between an aryl halide and a thiol. This method is favored for its high efficiency and functional group tolerance.

Reaction Principle: Buchwald-Hartwig C-S Coupling

The causality behind this choice of methodology lies in the catalytic cycle of the palladium complex. The palladium(0) catalyst undergoes oxidative addition into the aryl halide bond (e.g., 4-iodoaniline). The resulting palladium(II) complex then coordinates with the thiolate anion (thiophenoxide). Reductive elimination from this complex yields the final product, 4-(Phenylthio)aniline, and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.

Caption: Workflow for Palladium-Catalyzed Synthesis of 4-(Phenylthio)aniline.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Vessel Preparation: A dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is purged with an inert gas.

-

Reagent Addition: To the flask, add 4-iodoaniline (1.0 eq), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by thiophenol (1.1 eq) and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq). The base is crucial for deprotonating the thiophenol to form the reactive thiolate.

-

Reaction: The mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is separated.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure 4-(Phenylthio)aniline.

Applications in Research and Drug Development

Aniline and its derivatives are foundational scaffolds in medicinal chemistry.[4] The presence of the flexible thioether linkage and the reactive amino group in 4-(Phenylthio)aniline makes it a valuable building block for creating more complex molecules with potential biological activity.

-

Scaffold for Bioactive Molecules: The primary amino group can be readily acylated, alkylated, or converted into other functional groups, serving as a handle for molecular elaboration. The phenylthio group can influence the molecule's lipophilicity and metabolic stability.

-

Precursor for Anthelmintics: While not the direct precursor, 4-(Phenylthio)aniline is structurally related to key intermediates like 2-Nitro-5-(phenylthio)aniline, which is crucial for synthesizing potent anthelmintic drugs such as fenbendazole.[5][6] The core diphenyl sulfide structure is a recognized pharmacophore in this class of therapeutics.

-

Material Science: The structural features of 4-(Phenylthio)aniline also suggest potential applications in the synthesis of dyes and advanced materials.[5]

The pharmaceutical industry often seeks alternatives to simple anilines, which can sometimes lead to toxic metabolites upon breakdown in the liver.[7] More complex aniline derivatives like 4-(Phenylthio)aniline offer a modified metabolic profile that can be advantageous in drug design.

Analytical Characterization

Robust and validated analytical methods are non-negotiable for confirming the identity, purity, and quantity of a synthesized compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing the purity of 4-(Phenylthio)aniline.

-

Reverse-Phase HPLC (RP-HPLC): This is the method of choice for purity analysis. A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of acid modifier like formic acid for improved peak shape.[8]

-

Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) is highly effective for analyzing aniline derivatives.[9] The NPD offers high selectivity for nitrogen-containing compounds, minimizing interference from the sample matrix.

Caption: General Analytical Workflow for Purity Assessment by LC-MS.

Spectroscopic Methods

Spectroscopic techniques provide definitive structural confirmation.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.[1] The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for unambiguous confirmation of the connectivity and structure of the 4-(Phenylthio)aniline molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-S stretch of the thioether.[1]

Safety and Handling

As a laboratory chemical, 4-(Phenylthio)aniline must be handled with appropriate precautions.

-

Primary Hazards: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Handling: Use only under a chemical fume hood to avoid inhalation.[10] Avoid contact with skin, eyes, and clothing.[11] Keep away from heat and open flames.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[10][11][13]

References

-

4-(Phenylthio)aniline | C12H11NS | CID 96081 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of Aniline, 4-nitro-3-phenylthio- (CAS 28819-80-9) - Cheméo. Cheméo. [Link]

-

4-(p-Nitrophenylthio)aniline | C12H10N2O2S | CID 7566 - PubChem. National Center for Biotechnology Information. [Link]

-

MSDS of 2-Nitro-5-(phenylthio)aniline - Capot Chemical. Capot Chemical. [Link]

-

Cas 43156-47-4,2-Nitro-5-(phenylthio)aniline | lookchem. LookChem. [Link]

-

2-(Phenylthio)aniline - SIELC Technologies. SIELC Technologies. [Link]

-

method 8131 aniline and selected derivatives by gas chromatography - EPA. U.S. Environmental Protection Agency. [Link]

-

Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. Bloom Tech. [Link]

Sources

- 1. 4-(Phenylthio)aniline | C12H11NS | CID 96081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(PHENYLTHIO)ANILINE [chemicalbook.com]

- 3. 1135-14-4|4-(Phenylthio)aniline|BLD Pharm [bldpharm.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. news-medical.net [news-medical.net]

- 8. 2-(Phenylthio)aniline | SIELC Technologies [sielc.com]

- 9. epa.gov [epa.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. biosynth.com [biosynth.com]

A Technical Guide to the Solubility of 4-(Phenylthio)aniline in Organic Solvents for Pharmaceutical Research

Abstract

4-(Phenylthio)aniline is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility profile in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and predicting the solubility of 4-(Phenylthio)aniline. We will analyze its physicochemical properties, apply fundamental solubility principles, present a predictive solubility profile across different solvent classes, and provide a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile of 4-(Phenylthio)aniline

To understand the solubility of a compound, we must first analyze its molecular structure and inherent physicochemical properties. 4-(Phenylthio)aniline (C₁₂H₁₁NS) possesses a unique combination of functional groups that govern its interactions with solvents.

The molecule consists of an aniline moiety, which provides a polar primary amine group (-NH₂), and a phenylthioether group, which links two aromatic rings. This structure results in a molecule with distinct polar and nonpolar regions.

Table 1: Key Physicochemical Properties of 4-(Phenylthio)aniline

| Property | Value | Source | Significance for Solubility |

| Molecular Weight | 201.29 g/mol | PubChem[1] | Influences the energy required to disrupt the crystal lattice. |

| XLogP3 | 2.9 | PubChem[1] | Indicates moderate lipophilicity, suggesting a preference for non-aqueous environments over water. |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] | Can donate a hydrogen bond, enabling strong interactions with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 1 (from -NH₂) | PubChem[1] | The nitrogen atom can accept a hydrogen bond. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | PubChem[1] | A relatively low TPSA, consistent with its moderate lipophilicity. |

The causality behind its solubility behavior lies in the balance of these properties. The aniline group's ability to form hydrogen bonds is a primary driver for its solubility in polar solvents.[2] Conversely, the two phenyl rings and the sulfur atom contribute to its nonpolar character, allowing for van der Waals interactions with less polar or nonpolar solvents. The XLogP3 value of 2.9 quantitatively supports the prediction of good solubility in many organic solvents and limited solubility in water.

Theoretical Principles and Solubility Prediction

The foundational principle governing solubility is "like dissolves like."[3] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For 4-(Phenylthio)aniline, we can predict its solubility by assessing the compatibility of its functional groups with different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. We predict high solubility in these solvents. The primary interaction will be strong hydrogen bonding between the solvent's hydroxyl group and the compound's amine group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. We predict high to very high solubility . The strong dipole of the solvent will effectively solvate the polar regions of the molecule, and they can accept a hydrogen bond from the aniline's -NH₂ group.

-

Moderately Polar Solvents (e.g., Dichloromethane, Acetone): These solvents offer a balance. Dichloromethane can engage in dipole-dipole interactions, while acetone can accept hydrogen bonds. We predict good to moderate solubility in this class.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. While the phenyl rings of 4-(Phenylthio)aniline are compatible with these solvents, the highly polar amine group is not. Therefore, we predict low to moderate solubility in toluene (due to pi-pi stacking interactions) and very low solubility in aliphatic solvents like hexane.

Table 2: Predicted Solubility Profile of 4-(Phenylthio)aniline at 25°C (Illustrative Data)

| Solvent | Solvent Class | Predicted Solubility | Primary Intermolecular Forces |

| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | H-Bond Accepting, Dipole-Dipole |

| Acetonitrile | Polar Aprotic | High | H-Bond Accepting, Dipole-Dipole |

| Acetone | Polar Aprotic | Good | H-Bond Accepting, Dipole-Dipole |

| Dichloromethane | Moderately Polar | Moderate | Dipole-Dipole |

| Toluene | Nonpolar (Aromatic) | Moderate to Low | London Dispersion, Pi-Pi Stacking |

| Hexane | Nonpolar (Aliphatic) | Very Low | London Dispersion |

Note: This table presents predicted relative solubilities based on chemical principles. For precise quantitative data, the experimental protocol in the following section must be employed.

Standardized Protocol for Experimental Solubility Determination

To ensure trustworthy and reproducible data, a rigorous experimental protocol is essential. The industry "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[4] This protocol is designed as a self-validating system, with built-in checks to ensure equilibrium has been reached.

Step-by-Step Methodology: Equilibrium Shake-Flask Method

-

Preparation of Supersaturated Stock:

-

Accurately weigh an excess amount of 4-(Phenylthio)aniline (e.g., 20-30 mg) into a 4 mL glass vial. The key is to have undissolved solid present at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the slurry for a minimum of 24 hours to ensure that the system reaches thermodynamic equilibrium.

-

Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The concentration should be constant across the later time points.[5] If the compound is stable, this confirms equilibrium; if not, the method may be unsuitable.[4]

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a glass syringe.

-

Immediately filter the sample through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove all particulate matter. The first few drops of filtrate should be discarded to saturate the filter membrane.

-

-

Quantification:

-

Prepare a precise dilution of the filtrate with a suitable mobile phase for analysis.

-

Determine the concentration of 4-(Phenylthio)aniline in the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

A calibration curve must be generated using standard solutions of 4-(Phenylthio)aniline of known concentrations to ensure accurate quantification.[5]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

-

Experimental Workflow Diagram

Caption: Key intermolecular forces governing solubility.

Conclusion